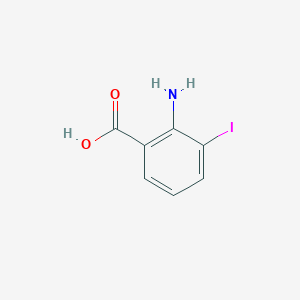

2-Amino-3-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQWFVGQIVTULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300159 | |

| Record name | 2-amino-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-55-0 | |

| Record name | 2-Amino-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135149 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20776-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-iodobenzoic acid physical and chemical properties

An In-depth Technical Guide to 2-Amino-3-iodobenzoic Acid

Introduction: Unveiling a Key Synthetic Building Block

This compound (CAS No. 20776-55-0) is a halogenated aromatic carboxylic acid, a member of the versatile aminobenzoic acid family.[1] Its structure, featuring an amino group (-NH2), a carboxylic acid group (-COOH), and an iodine atom (-I) on a benzene ring, imparts a unique combination of reactivity and functionality.[2] This trifunctional nature makes it a highly valuable intermediate and building block in organic synthesis. Researchers and drug development professionals utilize this compound as a scaffold to construct more complex molecules with specific biological activities, particularly in the fields of medicinal chemistry and materials science.[1][3] Its strategic placement of functional groups allows for regioselective modifications, providing a reliable pathway to novel pharmaceutical agents and functional materials.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound dictate its behavior in various solvents and reaction conditions. Understanding these properties is paramount for its effective application in experimental design, from selecting appropriate solvents for a reaction to devising purification strategies.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20776-55-0 | [2] |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| Appearance | White crystalline solid | [ChemBK] |

| Melting Point | 137 °C to 179 °C (range reported) | [ChemBK] |

| Boiling Point | 366.5 °C (Predicted) | [ChemBK] |

| Density | 2.082 g/cm³ (Predicted) | [ChemBK] |

| Solubility | Almost insoluble in water; Soluble in alcohol, esters, and ethers. | [ChemBK] |

| pKa | ~3-5 (Predicted for carboxylic acid group) | [Various] |

Note: Some properties, such as boiling point and density, are predicted values derived from computational models.

The wide reported range for the melting point suggests that it may be sensitive to purity. In practice, a melting point determination is a crucial first step in assessing the purity of a newly acquired or synthesized batch. Its poor solubility in water and good solubility in organic solvents like ethanol are characteristic of substituted benzoic acids, a critical consideration for reaction setup and workup procedures. [ChemBK]

Molecular Structure and Spectral Characterization

The identity and purity of this compound are unequivocally confirmed through spectroscopic methods. While a comprehensive public database of spectra for this specific isomer is limited, its spectral characteristics can be reliably predicted based on its functional groups and by comparison with closely related analogs.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns would confirm the 1,2,3-substitution pattern. A broad singlet corresponding to the two protons of the amino group (-NH₂) would typically appear between 4-6 ppm (in DMSO-d₆), and a highly deshielded, often broad, singlet for the carboxylic acid proton (-COOH) would be observed above 10 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique carbon signals. The signal for the carboxyl carbon (-COOH) would be the most downfield (typically >165 ppm). The carbon atom attached to the iodine (C-I) would show a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect.

-

IR (Infrared) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region.

-

N-H stretching vibrations from the primary amine, usually seen as two distinct peaks in the 3300-3500 cm⁻¹ range.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, typically around 1680-1710 cm⁻¹.

-

C-N and C-I stretching vibrations at lower wavenumbers.

-

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are governed by the interplay of its three functional groups.

Core Synthetic Pathway: The Sandmeyer Reaction

The conceptual workflow for synthesizing an iodo-aminobenzoic acid generally follows these steps:

-

Diazotization: The starting material, an aminobenzoic acid, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[5] This converts the primary amino group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

Reactivity and Application Logic

The utility of this compound in drug development stems from the distinct reactivity of each functional group:

-

Carboxylic Acid Group: This group can readily undergo esterification or amidation, allowing for the attachment of various side chains to modulate properties like solubility, cell permeability, and target binding.[1]

-

Amino Group: The amino group is a key nucleophile and can be acylated, alkylated, or used as a handle for forming heterocyclic rings—a common motif in many drug molecules.

-

Iodine Atom: The C-I bond is the most versatile site for carbon-carbon bond formation. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of complex aryl, vinyl, or alkynyl groups, enabling the construction of intricate molecular architectures required for potent and selective drug candidates.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physical properties, combined with the predictable and versatile reactivity of its amino, carboxyl, and iodo functionalities, provide a robust platform for synthetic innovation. From serving as the foundational core of new pharmaceutical agents to enabling the creation of novel functional materials, its importance as a key synthetic intermediate is firmly established. Mastery of its properties and reactivity is essential for any researcher aiming to design and construct the complex molecules that will drive future scientific advancements.

References

- ChemBK. (n.d.). 2-amino-3-iodo-benzoic acid.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

- Texium. (2018). Preparation of 2-iodobenzoic acid.

- Ansari, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Study.com. (n.d.). Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.

- ChemicalBook. (n.d.). 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).

-

NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (2014). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123).

- SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum.

-

NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-Iodobenzoic acid(88-67-5)IR1.

- ChemicalBook. (n.d.). 2-Amino-3,5-dimethylbenzoic acid(14438-32-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Amino-3,5-diiodobenzoic acid(2122-61-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-AMINO-5-CHLORO-3-IODOBENZOIC ACID(64724-23-8) 1H NMR spectrum.

-

MDPI. (2024). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PubMed. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]

-

YouTube. (2021). Synthesis of P-Iodo benzoic acid from P-amino benzoic acid. Retrieved from [Link]

-

PubMed. (2007). Drug evolution: p-aminobenzoic acid as a building block. Retrieved from [Link]

-

YouTube. (2020). Synthesis of p iodo benzoic acid. Retrieved from [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H6INO2 | CID 282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. texiumchem.com [texiumchem.com]

- 6. homework.study.com [homework.study.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to 2-Amino-3-iodobenzoic Acid (CAS 20776-55-0) for Researchers in Drug Discovery and Advanced Synthesis

This document serves as an in-depth technical guide on 2-Amino-3-iodobenzoic acid (CAS: 20776-55-0), a pivotal, multi-functional reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into the core chemical principles, field-tested synthetic protocols, and strategic applications of this versatile molecule, providing a robust framework for its effective utilization in the laboratory.

Core Compound Characteristics: A Foundation for Application

This compound, also known as 3-iodoanthranilic acid, is a halogenated aromatic compound whose utility is derived from the unique interplay of its three functional groups: a nucleophilic amino group, an acidic carboxylic acid, and a reactive carbon-iodine bond. This trifecta of reactivity makes it a highly sought-after building block in organic synthesis.

Physicochemical Properties

A precise understanding of the compound's physical properties is critical for designing experimental conditions, from solvent selection to purification strategies.

| Property | Value | Source(s) |

| CAS Number | 20776-55-0 | [1][2] |

| Molecular Formula | C₇H₆INO₂ | [1][2] |

| Molecular Weight | 263.03 g/mol | [1] |

| Appearance | White to light brown crystalline powder | [3] |

| Melting Point | 171-174 °C | |

| Solubility | Soluble in methanol, ethanol, and DMSO; slightly soluble in water. | [3] |

| pKa | ~4.6 (predicted for the carboxylic acid) |

Synthesis of this compound: A Protocol with Mechanistic Insight

The regioselective synthesis of this compound is a key challenge due to the activating nature of the amino group, which typically directs electrophiles to the ortho and para positions. However, a carefully controlled iodination of 2-aminobenzoic acid (anthranilic acid) can yield the desired 3-iodo isomer.

Regioselective Iodination of Anthranilic Acid

The most common method involves the direct electrophilic iodination of anthranilic acid. The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity. The amino group is a strong ortho-, para- director. In this case, the para position is occupied by the carboxylic acid, and the ortho position is sterically hindered, which allows for some substitution at the 3-position.

Exemplary Protocol: Direct Iodination Using Iodine and an Oxidizing Agent

This protocol is adapted from established methods for the iodination of activated aromatic rings.

Materials:

-

2-Aminobenzoic acid

-

Molecular iodine (I₂)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Acetic acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.[3]

-

Addition of Iodine: To the stirred solution, add molecular iodine.[3]

-

Initiation of Iodination: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture. The H₂O₂ acts as an oxidizing agent to generate the electrophilic iodine species in situ.[3]

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

-

Precipitation and Isolation: Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: To purify the product, dissolve the crude solid in a dilute aqueous solution of sodium bicarbonate. Wash the basic solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified this compound. Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation and Trustworthiness: The success of this synthesis is confirmed by the disappearance of the starting material on TLC and the formation of a new, less polar spot. The purification process, involving an acid-base extraction, ensures the isolation of the desired carboxylic acid. The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Figure 1: Workflow for the synthesis of this compound.

Synthetic Utility: A Gateway to Molecular Complexity

The synthetic power of this compound lies in its C-I bond, which is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for accessing many biologically active compounds.

Exemplary Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI) as a co-catalyst

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Step-by-Step Procedure:

-

Reaction Setup: To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.[4]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful tool for C-C bond formation.[5]

Exemplary Protocol: Heck Reaction of this compound with an Alkene

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Alkene (e.g., styrene or an acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., PPh₃ or a more specialized ligand)

-

Base (e.g., triethylamine or a solid base like NaOAc or K₂CO₃)

-

Solvent (e.g., DMF, NMP, or acetonitrile)

Step-by-Step Procedure:

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Solvent and Alkene Addition: Add the anhydrous solvent and the alkene.

-

Reaction Execution: Heat the reaction mixture to the required temperature (often >100 °C). Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Figure 2: Key palladium-catalyzed cross-coupling reactions of this compound.

Strategic Applications in Medicinal Chemistry and Materials Science

The structural motifs accessible from this compound are prevalent in a wide array of functional molecules.

Synthesis of Acridone Scaffolds

Acridones are a class of heterocyclic compounds with significant biological activities, including anticancer and antiviral properties. This compound can serve as a precursor to these structures through intramolecular cyclization strategies, often following an initial intermolecular coupling reaction. For instance, an Ullmann condensation with a substituted phenol, followed by cyclization, can yield the acridone core.

Precursor to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of targeted cancer therapies. The benzamide moiety is a common pharmacophore in many PARP inhibitors, and this compound provides a versatile starting point for the synthesis of complex benzamide-containing scaffolds. The iodine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships in the development of novel PARP inhibitors.

Safety and Handling

Prudent laboratory practice necessitates a thorough understanding of the safety and handling requirements for all reagents.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation. It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules with applications in drug discovery and materials science. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, will empower researchers to effectively harness its synthetic potential.

References

- Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies.

- Acridone synthesis. Organic Chemistry Portal.

- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and

- Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. Der Pharma Chemica.

- Typical experimental procedure for Suzuki coupling of aryl halides and aryl boronic acids. RSC Publishing.

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. (2023-07-25)

- Heck reaction. Wikipedia.

- Method for producing 2-amino-5-iodobenzoic acid.

- Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.

- SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)

- Heck Reaction. Organic Chemistry Portal.

- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05)

- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. (2024-02-16)

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.

- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. (2022-06-13)

- Suzuki cross-coupling of arylboronic acids with compound 2.

- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021-03-20)

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- Method for preparing 2-amino-5-iodo benzoic acid.

- Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Scribd.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.

- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.

- Method For Producing 2-Amino-5-Iodobenzoic Acid.

- This compound | C7H6INO2 | CID 282070. PubChem.

- This compound 97% | CAS: 20776-55-0. AChemBlock.

- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC - NIH. (2022-03-22)

- Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

- Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applic

- Process for the preparation of 2-amino-3-chlorobenzoic acid.

Sources

- 1. This compound | C7H6INO2 | CID 282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 20776-55-0 | AChemBlock [achemblock.com]

- 3. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Amino-3-iodobenzoic Acid: A Cornerstone Building Block in Modern Synthesis

Introduction

In the landscape of medicinal chemistry and materials science, the strategic importance of versatile molecular scaffolds cannot be overstated. 2-Amino-3-iodobenzoic acid, a substituted anthranilic acid derivative, represents a quintessential example of such a scaffold. Its unique trifunctional arrangement—comprising a nucleophilic amino group, an acidic carboxylic acid moiety, and a reactive iodine atom on a benzene ring—renders it a highly valuable intermediate for constructing complex molecular architectures.[1] This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Molecular Structure and Identification

The precise arrangement of functional groups in this compound is central to its reactivity and utility. The ortho-positioning of the amino and carboxylic acid groups imparts specific conformational and reactive characteristics, while the iodine atom at the 3-position serves as a versatile synthetic handle, most notably for carbon-carbon bond formation via cross-coupling reactions.

-

SMILES: C1=CC(=C(C(=C1)I)N)C(=O)O[2]

The structural representation below illustrates the key functional groups and their positions on the aromatic ring.

Physicochemical and Safety Data

A thorough understanding of the compound's physical properties is critical for its handling, storage, and application in experimental workflows.

Physicochemical Properties

The data presented below is a consolidation of properties reported across various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 263.03 g/mol | [2][4][5] |

| Appearance | White to off-white solid/crystalline powder | [1][6] |

| Melting Point | 137 °C to 211 °C (range varies by source) | [1][6] |

| Solubility | Poorly soluble in water; Soluble in DMSO, alcohols, esters | [1][6] |

| Density | ~2.1 g/cm³ (predicted) | [4][6] |

| pKa (Carboxylic Acid) | ~3-5 (predicted, typical for benzoic acids) | [1] |

Safety and Handling

As a laboratory chemical, this compound requires careful handling according to its hazard profile.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

-

Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] Operations that may generate dust should be performed in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from direct sunlight and incompatible substances like strong oxidizing agents.[1][6]

Synthesis Protocol: A Mechanistic Approach

This compound is not commonly synthesized via direct iodination of 2-aminobenzoic acid, which tends to yield the 5-iodo isomer.[7][8] A more regioselective approach involves a multi-step synthesis, often starting from a precursor where other positions are blocked or the directing effects of substituents can be precisely controlled. A common strategy is the Sandmeyer reaction, which converts an amino group into a diazonium salt that is subsequently displaced by iodide.[9][10]

Conceptual Workflow: Diazotization-Iodination

The synthesis of halogenated aromatics via the Sandmeyer reaction is a cornerstone of organic chemistry. The causality behind this process is rooted in the transformation of a poor leaving group (the amino group) into an excellent one (dinitrogen gas, N₂).

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group, which leaves as N₂ gas.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous transformations.[11][12]

Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid

-

In a 250 mL beaker, suspend 10.0 g of 2-amino-3-nitrobenzoic acid in 75 mL of water and 15 mL of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Dissolve 4.2 g of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

Step 2: Iodide Displacement

-

In a separate 500 mL beaker, dissolve 15 g of potassium iodide in 50 mL of water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the mixture to stand for 15 minutes, then gently warm it to 50 °C on a water bath for another 20 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. A dark precipitate of crude 2-iodo-3-nitrobenzoic acid will form.

-

Collect the crude product by vacuum filtration and wash with cold water.

Step 3: Reduction of the Nitro Group

-

Transfer the crude 2-iodo-3-nitrobenzoic acid to a 500 mL round-bottom flask containing 150 mL of ethanol and 50 mL of water.

-

Add 20 g of iron powder and 5 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the hot mixture to remove the iron sludge. Wash the sludge with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block.[10] Its trifunctional nature allows for sequential, regioselective modifications, making it a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.

-

Pharmaceutical Synthesis: It is a precursor for synthesizing complex heterocyclic systems, which are common motifs in biologically active drug molecules. The amino and carboxyl groups can be used to form amides, esters, or to build heterocyclic rings like quinazolines or benzodiazepines.[1][6]

-

Protein Degrader Building Blocks: The compound is explicitly categorized as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[5] In this context, it can serve as part of the linker or as a scaffold for the ligand that binds to the target protein or the E3 ligase.

-

Cross-Coupling Reactions: The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of diverse alkyl, aryl, or alkynyl substituents at the 3-position, enabling the rapid generation of molecular libraries for drug discovery.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure and predictable reactivity provide chemists with a reliable platform for synthesizing complex and functionally diverse molecules. From fundamental organic synthesis to the cutting edge of targeted protein degradation, its applications continue to expand, cementing its status as an indispensable component in the modern chemist's toolbox.

References

-

Vertex AI Search. (n.d.). This compound | Properties, Uses, Safety, Supplier China. 1

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

ECHEMI. (n.d.). This compound.

-

Oakwood Chemical. (n.d.). This compound, min 98%.

-

ChemBK. (2024). 2-amino-3-iodo-benzoic acid.

-

AChemBlock. (n.d.). This compound 97%.

-

Clearsynth. (n.d.). This compound.

-

ChemicalBook. (2025). 2-AMINO-3,5-DIIODOBENZOIC ACID.

-

Sigma-Aldrich. (n.d.). 2-Amino-5-iodobenzoic acid 97%.

-

Park, H., et al. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry.

-

Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid.

-

Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

-

Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.

-

ChemicalBook. (2025). 2-amino-3-iodo-benzoic acid.

-

ChemicalBook. (2020). What is the 2-Iodobenzoic acid? Uses, Synthesis, Purification Methods.

- Elsevier. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

-

PubMed. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules.

-

ResearchGate. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.

Sources

- 1. This compound | Properties, Uses, Safety, Supplier China – High Purity Chemical Manufacturer [iodobenzene.ltd]

- 2. This compound | C7H6INO2 | CID 282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 20776-55-0 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chembk.com [chembk.com]

- 7. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 8. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 9. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 12. pianetachimica.it [pianetachimica.it]

A Comprehensive Technical Guide to the Solubility of 2-Amino-3-iodobenzoic Acid in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Amino-3-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. While quantitative solubility data for this specific compound is not extensively published, this guide offers a robust framework for understanding and experimentally determining its solubility profile in dimethyl sulfoxide (DMSO) and other common organic solvents. We delve into the molecular characteristics of this compound that govern its solubility, present a detailed protocol for solubility determination, and discuss the application of predictive models.

Introduction: The Significance of this compound

This compound (C7H6INO2, Molar Mass: 263.03 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, an amino group, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients (APIs).

The solubility of this compound is a fundamental physicochemical property that dictates its utility in various applications. In drug discovery and development, solubility is a critical determinant of a compound's bioavailability. For synthetic chemists, understanding the solubility of this intermediate is paramount for designing efficient reaction conditions, developing effective purification strategies (such as recrystallization), and preparing stock solutions for screening and analysis.

This guide aims to provide a deep understanding of the factors influencing the solubility of this compound and to equip researchers with the necessary knowledge to confidently work with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributed to differences in purity and analytical methodology.

| Property | Value | Source(s) |

| Molecular Formula | C7H6INO2 | [1][2] |

| Molar Mass | 263.03 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 137 °C, ~176-179 °C, 198-202 °C, 207-211 °C | [1][3][4] |

| pKa (predicted) | ~3-5 (for the carboxylic acid group) | [1] |

| XLogP3 (predicted) | 2.0 | [4] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Molecular Structure and its Impact on Solubility

The solubility of this compound is a complex interplay of its three functional groups:

-

Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents. In basic solutions, it can deprotonate to form a highly soluble carboxylate salt.

-

Amino Group (-NH2): As a primary amine, this group is also polar and can participate in hydrogen bonding. In acidic solutions, it can be protonated to form an ammonium salt, which generally enhances aqueous solubility.

-

Iodine Atom (-I): The large and polarizable iodine atom contributes to van der Waals forces and can also participate in halogen bonding. Its presence increases the overall molecular weight and size, which can negatively impact solubility.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in less polar organic solvents.

The "Ortho-Effect" and Substituent Influence

The relative positions of the functional groups on the benzene ring significantly influence the molecule's properties. In this compound, the amino and iodo groups are ortho and meta to the carboxylic acid, respectively. The amino group is ortho to the carboxylic acid, which can lead to intramolecular hydrogen bonding between the amino and carboxyl groups. This internal interaction can reduce the availability of these groups for intermolecular hydrogen bonding with solvent molecules, potentially decreasing solubility in polar protic solvents compared to isomers where such intramolecular interactions are not possible. This phenomenon is a facet of the broader "ortho-effect" observed in substituted benzoic acids.

The amino group is an electron-donating group, which generally decreases the acidity of benzoic acid. Conversely, the iodo group is an electron-withdrawing group through its inductive effect, which tends to increase acidity. The net effect of these substituents on the pKa of the carboxylic acid will influence its ionization state at a given pH and thus its aqueous solubility.

The interplay of these factors is visually summarized in the following diagram:

Caption: Experimental workflow for determining the solubility of this compound.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, miniaturized and automated versions of the shake-flask method can be employed using 96-well plates and robotic liquid handlers. Quantification is often performed using UV-Vis plate readers or rapid HPLC methods.

Predictive Solubility Models

In the absence of experimental data, computational models can provide useful estimations of solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility. [5]It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. While it requires specialized software and computational resources, COSMO-RS can be a valuable tool for in-silico solvent screening and for gaining a deeper understanding of the thermodynamics of dissolution.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation. [2]Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. When working with organic solvents, ensure adequate ventilation and take appropriate fire safety precautions.

Conclusion

References

-

ChemBK. 2-amino-3-iodo-benzoic acid. Available from: [Link]

-

China Factory. This compound | Properties, Uses, Safety, Supplier China. Available from: [Link]

-

ResearchGate. Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Available from: [Link]

-

Solubility of Things. 4-Amino-3-iodobenzoic acid. Available from: [Link]

-

PubMed. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. Available from: [Link]

-

Zenodo. Prediction of Solubility with COSMO-RS. Available from: [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available from: [Link]

-

PubChem. 2,3,5-Triiodobenzoic acid. Available from: [Link]

-

ACS Publications. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Available from: [Link]

-

ResearchGate. Fig. 3 COSMO-RS predictions plotted versus experimental values of the... Available from: [Link]

-

SciSpace. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Available from: [Link]

-

ACP. Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. Available from: [Link]

-

Catalent. Predictive modeling for solubility and bioavailability enhancement. Available from: [Link]

-

SCM. Properties — COSMO-RS 2025.1 documentation. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). Available from: [Link]

-

Organic Syntheses. m-IODOBENZOIC ACID. Available from: [Link]

-

PMC. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available from: [Link]

-

ResearchGate. Solubility comparison in dichloromethane. Available from: [Link]

-

Wikipedia. Iodobenzoic acid. Available from: [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Available from: [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

Sources

2-Amino-3-iodobenzoic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Amino-3-iodobenzoic Acid

Introduction

This compound (C₇H₆INO₂) is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug development.[1][2] Its unique structure, featuring amino, iodo, and carboxylic acid functional groups, makes it a versatile building block for constructing more complex molecular architectures.[1] The reactivity of these groups, however, also dictates the compound's stability profile. Ensuring the chemical integrity of this compound from procurement to application is paramount for the reproducibility of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage and handling protocols, and methods for verifying its purity over time.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₂ | [1][2] |

| Molar Mass | 263.03 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | ~176 - 211 °C (Note: Reported values vary) | [1][3] |

| Solubility | Poorly soluble in water; Soluble in DMSO and other polar organic solvents. | [1][3] |

Core Stability Profile & Degradation Pathways

While generally stable under normal conditions, the integrity of this compound is compromised by specific environmental factors.[1][4] Understanding these vulnerabilities is key to preventing degradation.

Key Instability Factors

-

Light: The compound is explicitly noted as being light-sensitive.[1] Aromatic iodides are susceptible to photodegradation, where energy from UV-Vis light can induce homolytic cleavage of the carbon-iodine bond. This is often the primary degradation pathway, leading to the formation of radical species and subsequent downstream reactions. Protecting the compound from all light sources is critical.[5][6]

-

Moisture and Air: Several sources recommend storage in tightly sealed containers to prevent moisture absorption and exposure to air, which can lead to degradation.[1] The amino group can be susceptible to oxidation, and the compound may be hygroscopic. Ingress of moisture can also facilitate other degradative reactions.

-

Heat: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition. For substituted benzoic acids, a known thermal degradation pathway is decarboxylation.[7] While this may require significant thermal energy, long-term storage at elevated temperatures should be avoided to maintain the compound's integrity. Storing in a cool environment is recommended.[1][8]

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[1][4] The amino group is readily oxidized, which would compromise the molecular structure and purity of the material.

Potential Degradation Pathways

The degradation of this compound likely proceeds through two primary pathways, deiodination and decarboxylation, especially when exposed to light and heat. These pathways can occur independently or concurrently.

Caption: Plausible degradation pathways for this compound.

Recommended Storage & Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the long-term stability of this compound.

Standard and Long-Term Storage

The following table summarizes the recommended conditions for both routine (short-term) and archival (long-term) storage.

| Parameter | Standard Storage (Short-Term) | Long-Term / High-Purity Storage | Rationale |

| Temperature | Cool, controlled room temperature (e.g., 2-8 °C or 20-25°C) | 2-8 °C or below | Minimizes thermal degradation kinetics.[1] |

| Atmosphere | Dry air | Inert gas (Argon or Nitrogen) | Prevents oxidation and interaction with atmospheric moisture.[9] |

| Container | Tightly sealed, amber glass bottle.[5][8] | As above, potentially with a paraffin-sealed cap, stored within a desiccator or glovebox. | Protects from light, air, and moisture.[1][10] |

| Location | A dry, well-ventilated chemical cabinet away from light and heat sources. | As above, within a designated area for sensitive compounds. | Ensures safety and prevents exposure to environmental fluctuations.[8] |

Workflow for Receiving and Storing

A systematic approach upon receiving a new shipment ensures its integrity from day one.

Sources

- 1. This compound | Properties, Uses, Safety, Supplier China – High Purity Chemical Manufacturer [iodobenzene.ltd]

- 2. This compound | C7H6INO2 | CID 282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 6. lfatabletpresses.com [lfatabletpresses.com]

- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. ossila.com [ossila.com]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction

2-Amino-3-iodobenzoic acid belongs to the family of substituted benzoic acids, which are pivotal building blocks in organic synthesis. The presence of three distinct functional groups on the benzene ring—an amino group, a carboxylic acid group, and an iodine atom—imparts a unique combination of reactivity and potential for diverse chemical transformations. Halogenated aminobenzoic acids are known intermediates in the synthesis of pharmaceuticals and other functional materials[1]. The specific regio-arrangement of the substituents in this compound suggests intriguing possibilities for intramolecular interactions and specific binding capabilities, making it a compelling target for both synthetic and theoretical exploration.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental properties of a molecule are dictated by its structure. For this compound, these properties provide the basis for understanding its behavior in various chemical and biological systems.

Structural Formula and Basic Information

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 20776-55-0 | [2] |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Slightly soluble in water; soluble in some organic solvents like DMSO. | [1] |

Predicted Physicochemical Properties

While experimental values for some properties are available, computational methods can provide estimates for others.

| Property | Predicted Value | Source |

| Melting Point | ~198-202 °C | [1] |

| pKa (carboxylic acid) | ~3-5 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

Part 2: Theoretical Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section will discuss the expected spectral features based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The three aromatic protons will likely appear as a complex multiplet or as distinct doublets and triplets, with their chemical shifts influenced by the electronic effects of the three substituents. The amino protons will likely appear as a broad singlet, and the carboxylic acid proton will also be a broad singlet, with its chemical shift being concentration and solvent-dependent. For comparison, the ¹H NMR spectrum of 2-amino-5-iodobenzoic acid in DMSO-d₆ shows aromatic protons in the range of 6.6-8.0 ppm[3].

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the attached substituents. The carboxyl carbon will be the most downfield-shifted signal. The carbons attached to the iodine, nitrogen, and the other aromatic carbons will have characteristic chemical shifts. Data for 2-amino-5-iodobenzoic acid can provide a reference for the expected chemical shift ranges[3].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A study on 2-amino-3-methylbenzoic acid provides insights into the expected vibrational modes[4].

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amino Group): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-N stretch: A band in the region of 1250-1350 cm⁻¹.

-

C-I stretch: A band in the lower frequency region, typically below 600 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 263. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), water (H₂O), and potentially the iodine atom. The NIST WebBook provides mass spectral data for related compounds like 2-iodobenzoic acid and 3-aminobenzoic acid, which can be used to predict fragmentation pathways[5][6].

Part 3: Theoretical Properties from Computational Chemistry

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. While a specific computational study for this compound is not available, we can discuss the expected outcomes based on established methodologies like Density Functional Theory (DFT).

Molecular Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization calculations, commonly performed using DFT methods with basis sets like B3LYP/6-31G(d,p)[7][8][9][10]. The optimized geometry would reveal bond lengths, bond angles, and dihedral angles, providing insights into potential steric interactions and intramolecular hydrogen bonding between the amino and carboxylic acid groups.

Caption: A generalized workflow for obtaining the optimized molecular geometry using DFT.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted[5]. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity[5]. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. DFT calculations would provide the precise energies and spatial distributions of these orbitals.

Caption: Schematic representation of HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack[11]. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. For this compound, these regions are expected to be around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atom of the amino group.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, which are susceptible to nucleophilic attack. These regions are expected to be around the hydrogen atoms of the amino and carboxylic acid groups.

-

Green regions: Represent neutral or near-zero potential.

An MEP map would provide a clear visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Caption: Conceptual representation of an MEP map for this compound.

Part 4: Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound can be approached through several routes, with the iodination of 2-aminobenzoic acid (anthranilic acid) being a common strategy. Direct iodination can be challenging due to the directing effects of the amino and carboxyl groups, potentially leading to a mixture of isomers. A more controlled synthesis might involve a Sandmeyer-type reaction starting from a suitable precursor. One plausible, though not explicitly documented, route could involve the diazotization of 2-amino-3-nitrobenzoic acid followed by treatment with an iodide source, and subsequent reduction of the nitro group. A general method for preparing this compound involves the use of an iodizing reagent with an oxidant[1].

Key Reactions and Applications

The functional groups of this compound provide multiple handles for further chemical modifications:

-

The Carboxylic Acid Group: Can undergo esterification, amidation, and reduction to an alcohol.

-

The Amino Group: Can be acylated, alkylated, and diazotized for further transformations.

-

The Iodine Atom: Can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This is a particularly valuable feature for the synthesis of complex organic molecules.

These reactions make this compound a versatile intermediate for the synthesis of a wide range of compounds with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The unique substitution pattern can influence the binding affinity and selectivity of drug candidates.

-

Materials Science: For the synthesis of functional dyes, polymers, and other organic materials with specific electronic or optical properties.

Conclusion

This compound is a molecule with significant synthetic potential, stemming from its unique arrangement of functional groups. While a complete experimental and theoretical characterization is not yet publicly available, this guide has provided a comprehensive overview of its expected properties based on the analysis of related compounds and established scientific principles. The predicted spectroscopic features, coupled with the insights from theoretical descriptors like HOMO-LUMO orbitals and MEP maps, offer a solid foundation for researchers interested in exploring the chemistry and applications of this intriguing molecule. Further experimental and computational studies are warranted to fully elucidate the properties of this compound and unlock its full potential in drug discovery and materials science.

References

-

Optimized geometries obtained by B3LYP/6-31G(d,p) of the studied molecules. (n.d.). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Molecular electrostatic potential map of the compound 2 (iso value: 0.0004). - ResearchGate. (n.d.). Retrieved from [Link]

-

Using the NMR (1H, 13C, Cosy) identify peaks for both the starting material 2-aminobenzoic acid and the product (2-iodobenzoic acid). (2018, March 5). Chegg. Retrieved from [Link]

-

Computationally obtained energy values (in eV) for HOMO- 3, HOMO-2,... - ResearchGate. (n.d.). Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid ... - GCRIS. (n.d.). Retrieved from [Link]

-

This compound | C7H6INO2 | CID 282070. (n.d.). PubChem. Retrieved from [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025, August 8). Retrieved from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved from [Link]

-

The calculated HOMO, LUMO energies and their corresponding quantum... - ResearchGate. (n.d.). Retrieved from [Link]

-

Theoretical calculations of HOMO& LUMO energies of compounds 1-20. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

-

Molecular electrostatic potential (MEP) maps computed at the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC - NIH. Retrieved from [Link]

-

Benzoic acid, 2-iodo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Molecular electrostatic potential (MEP) maps computed at the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimized geometries of the investigated compounds at DFT-B3LYP/6-31G*... - ResearchGate. (n.d.). Retrieved from [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014, August 1). Inpressco. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

DFT/B3LYP/6-31G(d,p) optimized geometry of benzoic acid derivatives in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

-

3-Iodobenzoic acid | C7H5IO2 | CID 12060. (n.d.). PubChem. Retrieved from [Link]

-

HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. Retrieved from [Link]

-

Benzoic acid, 2-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023, February 14). ChemRxiv. Retrieved from [Link]

-

Electrostatic potential calculation for biomolecules - creating a database of pre-calculated values reported on a per residue basis for all PDB protein structures. (2007, October 5). Retrieved from [Link]

-

Molecular electrostatic potential calculated at the B3LYP/AVDZ level of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular mass calculator. (n.d.). The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

Benzoic acid, 3-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzoic acid, 3-amino-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Amino Acid Mass Table. (n.d.). UWPR. Retrieved from [Link]

Sources

- 1. This compound | Properties, Uses, Safety, Supplier China – High Purity Chemical Manufacturer [iodobenzene.ltd]

- 2. This compound | C7H6INO2 | CID 282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR [m.chemicalbook.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 6. Benzoic acid, 3-amino- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. inpressco.com [inpressco.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-3-iodobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Amino-3-iodobenzoic acid, a molecule of significant interest in pharmaceutical and materials science research. The interplay of the electron-donating amino group with the electron-withdrawing carboxylic acid and the sterically demanding and electronically complex iodo substituent creates a unique chemical environment that dictates its reaction profile. This document explores the nuanced reactivity of the amino group in key organic transformations, including acylation, alkylation, diazotization, and modern cross-coupling reactions. By delving into the mechanistic underpinnings and providing practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: A Molecule of Competing Influences

This compound presents a fascinating case study in substituent effects on an aromatic system. The reactivity of the amino group is modulated by the electronic and steric contributions of the adjacent iodo and carboxylic acid groups.

-

The Amino Group (-NH₂): As a strong activating group, the amino moiety increases the electron density of the benzene ring through resonance, making the ring more susceptible to electrophilic attack and enhancing the nucleophilicity of the nitrogen atom.[1]

-

The Carboxylic Acid Group (-COOH): This electron-withdrawing group deactivates the aromatic ring, reducing the nucleophilicity of the amino group.[1] Its position ortho to the amino group also introduces steric hindrance. The pKa of the carboxylic acid group is typically in the range of 3-4.[2]

-

The Iodo Group (-I): The iodine atom exerts a dual electronic effect. It is electron-withdrawing through induction but can be weakly electron-donating through resonance. Its large atomic size imposes significant steric hindrance at the ortho position, influencing the accessibility of the amino group.

This intricate balance of electronic and steric factors governs the chemoselectivity and regioselectivity of reactions involving the amino group. Understanding these influences is paramount for designing successful synthetic strategies.

Nucleophilicity and Basicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group allows it to function as both a nucleophile and a base.[3] However, its reactivity is attenuated compared to aniline due to the presence of the electron-withdrawing carboxylic acid and iodo substituents.[1]

The basicity of substituted anilines is a key indicator of the electron density on the nitrogen atom. Electron-withdrawing groups decrease the basicity by delocalizing the lone pair and making it less available for protonation.[1] Conversely, electron-donating groups increase basicity. In this compound, the combined electron-withdrawing effects of the iodo and carboxylic acid groups significantly reduce the basicity of the amino group compared to unsubstituted aniline.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| Cyclohexylamine | 10.6 |

| This compound | Estimated to be < 3 |

Table 1: Comparison of the basicity of selected amines. The pKa of the conjugate acid of this compound is estimated based on the expected decrease in basicity due to the electron-withdrawing substituents.

This reduced basicity directly correlates with a decrease in nucleophilicity, impacting the rates and conditions required for reactions involving nucleophilic attack by the amino group.

Key Reactions Involving the Amino Group